
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is an organic compound with the molecular formula C22H16N4. It is known for its unique structure, which includes two pyridine rings attached to a naphthalene core via methylene bridges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Aplicaciones Científicas De Investigación
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand, forming stable complexes with various metal ions.
Materials Science: The compound is used in the design of organic materials with specific electronic and optical properties.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: The compound is explored for use in the development of sensors and catalysts
Mecanismo De Acción
The mechanism of action of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological studies or interacting with metal surfaces in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide: Another pyridine-based ligand with similar coordination properties.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: A compound with multiple pyridine rings, used in coordination chemistry.
Uniqueness
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is unique due to its naphthalene core, which provides rigidity and enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other pyridine-based ligands and contributes to its specific applications in materials science and coordination chemistry .
Propiedades
Fórmula molecular |
C22H16N4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-pyridin-4-yl-N-[5-(pyridin-4-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C22H16N4/c1-3-19-20(21(5-1)25-15-17-7-11-23-12-8-17)4-2-6-22(19)26-16-18-9-13-24-14-10-18/h1-16H |
Clave InChI |
FJXHPRVSTIXUPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2N=CC3=CC=NC=C3)C(=C1)N=CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
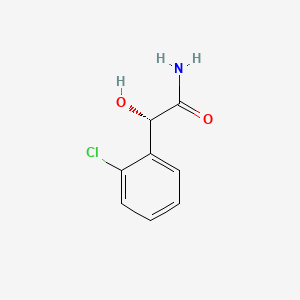
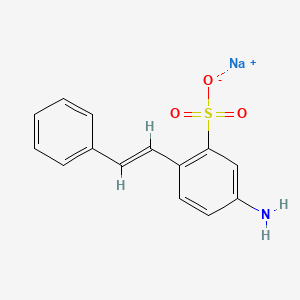


![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
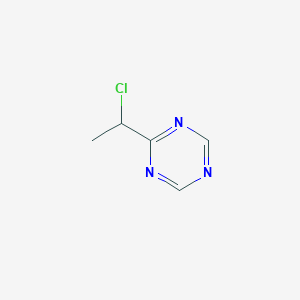
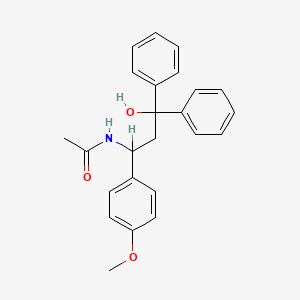
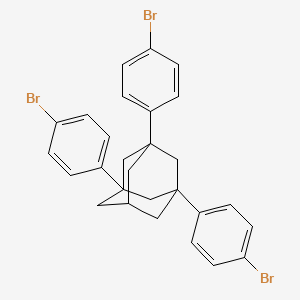
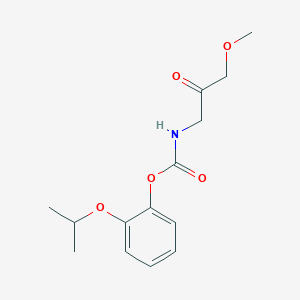
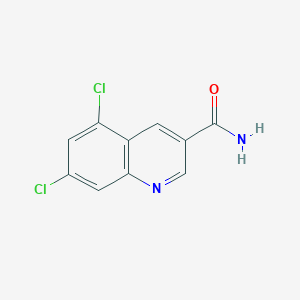
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)

